Proxazole

Description

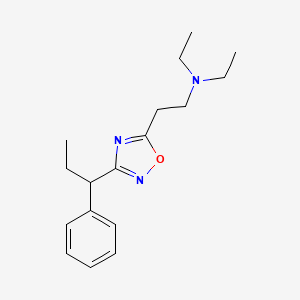

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTAWOVKGWWERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859261 | |

| Record name | Proxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5696-09-3, 31363-08-3, 31363-09-4, 31363-10-7 | |

| Record name | Proxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5696-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proxazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005696093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole, 5-(2-(diethylamino)ethyl)-3-(alpha-ethylbenzyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxazole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD72T13M0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROXAZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64JY9AH7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROXAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MRD2SLE7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism: A Technical Guide to Proxazole's Action on Smooth Muscle

Disclaimer: The precise molecular mechanism of action of proxazole on smooth muscle is not extensively documented in publicly available scientific literature. This guide presents a hypothesized mechanism based on its chemical structure as a 1,2,4-oxadiazole derivative and its therapeutic application in functional gastrointestinal disorders, supported by established principles of smooth muscle pharmacology. Further experimental validation is required to confirm these propositions.

Introduction

This compound is a smooth muscle relaxant utilized in the management of functional gastrointestinal disorders, where it is thought to alleviate symptoms by reducing smooth muscle spasm. While its clinical efficacy is recognized, a detailed understanding of its molecular interactions leading to smooth muscle relaxation remains to be fully elucidated. This technical guide puts forth a hypothesized mechanism of action, proposing that this compound functions as a calcium channel blocker. This hypothesis is predicated on the known pharmacology of other 1,2,4-oxadiazole-containing compounds that have been shown to modulate ion channels and the pivotal role of calcium in smooth muscle contraction.

Hypothesized Mechanism of Action: L-Type Calcium Channel Blockade

The contraction of smooth muscle is fundamentally dependent on the influx of extracellular calcium through voltage-gated L-type calcium channels. Depolarization of the smooth muscle cell membrane triggers the opening of these channels, leading to an increase in intracellular calcium concentration. This rise in cytosolic calcium initiates a cascade of events, culminating in the phosphorylation of myosin light chains and the subsequent interaction of actin and myosin filaments, resulting in muscle contraction.

We hypothesize that this compound exerts its smooth muscle relaxant effects by acting as an antagonist at L-type calcium channels. By binding to these channels, this compound is presumed to inhibit the influx of calcium into the smooth muscle cell, thereby preventing the initiation of the contractile process. This leads to a reduction in smooth muscle tone and a relaxation of spasmodic activity in the gastrointestinal tract.

Signaling Pathway

The proposed signaling pathway for this compound's action on smooth muscle is illustrated in the diagram below. In this model, this compound directly interferes with a critical step in the excitation-contraction coupling of smooth muscle.

Proxazole: A Technical Guide to a 1,2,4-Oxadiazole Derivative for Gastrointestinal Disorders

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Proxazole, chemically identified as N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine[1], is a molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. It has been recognized for its therapeutic applications in functional gastrointestinal disorders, leveraging its analgesic and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, known pharmacological effects, and detailed, representative experimental protocols for its synthesis and biological evaluation. Due to the limited availability of recent and detailed public data on this compound, this guide incorporates established methodologies for the characterization of analogous 1,2,4-oxadiazole derivatives to provide a thorough framework for research and development.

Introduction to this compound and the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This compound is a notable example, utilized for its effects on the gastrointestinal system. Its therapeutic action is attributed to its analgesic and anti-inflammatory activities.[1][2] The separation and pharmacological investigation of its enantiomers have been reported, indicating stereoisomerism may play a role in its biological activity.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine | |

| CAS Number | 5696-09-3 | |

| Molecular Formula | C17H25N3O | |

| Molar Mass | 287.407 g/mol |

Synthesis of this compound: A Representative Protocol

Experimental Workflow: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole

Caption: Representative workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Detailed Methodology:

-

Amidoxime Formation: An aryl nitrile is reacted with hydroxylamine in a suitable solvent (e.g., ethanol) to form the corresponding amidoxime. This reaction is typically carried out at elevated temperatures.

-

O-Acylation of Amidoxime: The formed amidoxime is then O-acylated using an appropriate acyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the O-acyl amidoxime intermediate.

-

Cyclodehydration: The O-acyl amidoxime intermediate undergoes cyclodehydration upon heating, often in a high-boiling point solvent or in the presence of a dehydrating agent, to yield the final 3,5-disubstituted 1,2,4-oxadiazole product. The product can then be purified using standard techniques such as recrystallization or column chromatography.

Pharmacological Evaluation: Representative Protocols

This compound exhibits analgesic, anti-inflammatory, and effects on gastrointestinal motility. While specific quantitative data such as IC50 or EC50 values for this compound are not readily found in recent literature, this section provides detailed protocols for standard in vitro and in vivo assays used to characterize these pharmacological activities.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. This assay is a common method to assess the potential of a compound to inhibit COX-1 and COX-2.

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for the in vitro cyclooxygenase (COX) inhibition assay.

Detailed Methodology:

-

Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, assay buffer, heme, arachidonic acid, and the test compound (this compound) at various concentrations.

-

Assay Procedure: In a 96-well plate, combine the assay buffer, heme, and either the test compound or a vehicle control. Add the COX enzyme to each well and pre-incubate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm for TMPD).

-

Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the log of the compound concentration.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a standard and widely used model for screening the peripheral analgesic activity of new compounds.

Experimental Workflow: Acetic Acid-Induced Writhing Test

Caption: Workflow for the acetic acid-induced writhing test for analgesic activity.

Detailed Methodology:

-

Animal Groups: Mice are divided into control, standard, and test groups.

-

Drug Administration: The test compound (this compound), a standard analgesic (e.g., diclofenac sodium), or a vehicle is administered orally or intraperitoneally.

-

Induction of Writhing: After a set period, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

Observation: The number of writhes for each animal is counted for a specific duration (e.g., 20 minutes).

-

Data Analysis: The percentage of inhibition of writhing is calculated for the test and standard groups relative to the control group.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation used to evaluate the anti-inflammatory properties of compounds.

Detailed Methodology:

-

Animal Groups: Rats are divided into control, standard, and test groups.

-

Drug Administration: The test compound (this compound), a standard anti-inflammatory drug (e.g., indomethacin), or a vehicle is administered orally.

-

Induction of Edema: After one hour, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the test and standard groups at each time point by comparing the increase in paw volume to the control group.

In Vitro Gastrointestinal Motility: Isolated Tissue Bath Assay

To assess the direct effects of this compound on smooth muscle contractility, an isolated tissue bath experiment using a segment of the small intestine (e.g., guinea pig ileum or rabbit jejunum) can be performed.

Detailed Methodology:

-

Tissue Preparation: A segment of the small intestine is isolated from a euthanized animal and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Recording of Contractions: The tissue is connected to a force transducer to record isometric or isotonic contractions.

-

Drug Addition: After a period of equilibration and stabilization of spontaneous contractions, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The effect of this compound on the amplitude and frequency of spontaneous contractions is measured. A dose-response curve can be generated to determine the EC50 for relaxation or inhibition of contractility.

Signaling Pathways

The precise molecular signaling pathways through which this compound exerts its anti-inflammatory and analgesic effects have not been extensively detailed in the available literature. However, based on its classification as an anti-inflammatory agent, it is plausible that its mechanism of action involves the modulation of key inflammatory cascades.

Hypothesized Signaling Pathway Involvement

Caption: Hypothesized mechanism of action of this compound via inhibition of cyclooxygenase enzymes.

Given its anti-inflammatory properties, a primary hypothesized mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain. Further research is required to elucidate the specific signaling pathways modulated by this compound.

Conclusion

This compound is a 1,2,4-oxadiazole derivative with established use in the management of functional gastrointestinal disorders, owing to its analgesic and anti-inflammatory effects. While detailed contemporary research and quantitative pharmacological data are sparse in the public domain, this technical guide provides a framework for its study. By employing the representative synthetic and pharmacological protocols outlined herein, researchers and drug development professionals can further investigate the properties of this compound and other novel 1,2,4-oxadiazole derivatives. Future studies should aim to definitively characterize its mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates, to fully realize its therapeutic potential.

References

Proxazole's Role in Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxazole is a compound recognized for its analgesic, anti-inflammatory, and spasmolytic properties, with applications in the management of functional gastrointestinal disorders.[1] Its primary mechanism in modulating gastrointestinal motility is attributed to a direct, papaverine-like spasmolytic effect on smooth muscle.[2][3] This technical guide synthesizes the available pharmacological data on this compound, detailing its mechanism of action, summarizing its effects on gastrointestinal smooth muscle, and providing illustrative experimental protocols. Due to the limited availability of recent quantitative clinical data, this guide focuses on the foundational pharmacological principles of this compound's action.

Introduction

Gastrointestinal motility is a complex physiological process involving the coordinated contraction and relaxation of smooth muscles lining the digestive tract. Dysregulation of this process can lead to a variety of functional gastrointestinal disorders. This compound, a 1,2,4-oxadiazole derivative, has been identified as a therapeutic agent for such conditions.[1][4] This document provides an in-depth overview of the core pharmacological actions of this compound on gastrointestinal motility.

Mechanism of Action: Spasmolytic Effect

This compound's primary role in the gastrointestinal tract is that of a direct-acting spasmolytic agent. This action is characterized as "papaverine-like," indicating a mechanism that directly targets the smooth muscle cells to induce relaxation, independent of nervous system input.

Signaling Pathway

The papaverine-like mechanism of action of this compound is believed to involve the inhibition of phosphodiesterase (PDE) enzymes within the gastrointestinal smooth muscle cells. This inhibition leads to an increase in the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers activate protein kinases that, in turn, phosphorylate various downstream targets, culminating in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.

Pharmacological Effects on Gastrointestinal Motility

The primary effect of this compound on the gastrointestinal tract is the relaxation of smooth muscle, which manifests as an antispasmodic action. This is particularly relevant in conditions characterized by hypermotility or spasm.

| Pharmacological Effect | Description | References |

| Spasmolytic Activity | Exhibits papaverine-like spasmolytic activity, selectively inhibiting muscle spasms at the intestinal level. | |

| Smooth Muscle Relaxation | Acts as a direct smooth muscle relaxant. | |

| Effect on Normal Motility | Does not significantly interfere with normal physiological tissue activity. |

Table 1: Summary of this compound's Pharmacological Effects on Gastrointestinal Motility

Experimental Protocols

The following outlines a general experimental protocol for the in vitro assessment of this compound's spasmolytic activity on isolated intestinal tissue, a standard method for characterizing such compounds.

In Vitro Assessment of Antispasmodic Activity

Objective: To determine the effect of this compound on the contractility of isolated intestinal smooth muscle.

Materials:

-

Animal model (e.g., guinea pig, rabbit)

-

Isolated intestinal segment (e.g., ileum)

-

Organ bath apparatus with physiological salt solution (e.g., Tyrode's solution)

-

Isotonic transducer and data acquisition system

-

Spasmogen (e.g., acetylcholine, histamine, barium chloride)

-

This compound citrate solutions of varying concentrations

Procedure:

-

A segment of the intestine is isolated from a euthanized animal and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

The tissue is allowed to equilibrate under a resting tension.

-

A spasmogen is added to the organ bath to induce a sustained contraction of the intestinal segment.

-

Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the bath.

-

The relaxation of the smooth muscle is recorded and measured as a percentage of the initial induced contraction.

-

The concentration of this compound that produces a 50% relaxation of the induced contraction (IC50) is calculated.

Clinical Implications and Future Directions

This compound's demonstrated spasmolytic properties suggest its utility in the treatment of functional gastrointestinal disorders characterized by smooth muscle spasm and associated pain. However, the available literature, largely from several decades ago, lacks the detailed quantitative data and extensive clinical trial results that are standard in modern drug development.

Future research should focus on:

-

Quantitative in vivo studies: To measure the effects of this compound on gastric emptying and intestinal transit times in animal models and human subjects.

-

Receptor binding studies: To definitively identify the specific molecular targets of this compound within gastrointestinal smooth muscle cells.

-

Modern clinical trials: To evaluate the efficacy and safety of this compound in well-defined patient populations with functional gastrointestinal disorders.

Conclusion

This compound functions as a direct-acting spasmolytic agent on gastrointestinal smooth muscle, likely through a papaverine-like mechanism involving the inhibition of phosphodiesterase. This leads to smooth muscle relaxation and the alleviation of spasms. While the foundational pharmacology of this compound is established, further research is required to provide detailed quantitative data and to fully elucidate its clinical potential in the management of gastrointestinal motility disorders.

References

Pharmacological Profile of Proxazole Enantiomers: A Technical Guide

Introduction

Proxazole is a pharmaceutical agent recognized for its analgesic and anti-inflammatory properties, primarily indicated for functional gastrointestinal disorders. As a chiral molecule, this compound exists as two enantiomers, S-(+)-Proxazole and R-(-)-Proxazole. The stereochemical configuration of a drug can significantly influence its pharmacological and toxicological properties, a concept known as stereoselectivity. This technical guide provides a comprehensive overview of the current, publicly available knowledge on the pharmacological profiles of this compound enantiomers, with a focus on their distinct properties and the underlying experimental methodologies.

Stereoselectivity and Pharmacological Activity

The differential pharmacological effects of this compound enantiomers were first reported in a 1971 study by De Feo et al.[1] This foundational research, while not broadly accessible in translated form, laid the groundwork for understanding the stereoselective nature of this compound's bioactivity. The study involved the separation of the enantiomers and subsequent pharmacological evaluation.[1]

Due to the limited availability of recent, detailed studies on the individual enantiomers, a comprehensive, side-by-side quantitative comparison of their receptor binding affinities and functional activities remains a significant gap in the current literature.

Experimental Protocols

Enantiomer Separation and Purification

The initial and critical step in evaluating the pharmacological profile of enantiomers is their separation from the racemic mixture.

Protocol:

-

Column Selection: A chiral stationary phase (CSP) high-performance liquid chromatography (HPLC) column is selected. Common CSPs include polysaccharide-based (e.g., cellulose or amylose derivatives) or protein-based columns.

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers.

-

Separation: The racemic mixture of this compound is injected into the HPLC system, and the eluent is monitored using a UV detector.

-

Fraction Collection: The fractions corresponding to the S-(+)- and R-(-)-enantiomers are collected separately.

-

Purity and Enantiomeric Excess (ee) Determination: The purity of the collected fractions is assessed by re-injecting them into the chiral HPLC system. Enantiomeric excess is calculated to ensure the isomeric purity of each sample. Polarimetry can also be used to confirm the optical rotation of the separated enantiomers.

Receptor Binding Assays

To determine the affinity of each enantiomer for its molecular target(s), competitive radioligand binding assays are typically employed.

Protocol:

-

Tissue/Cell Preparation: Membranes from cells or tissues expressing the target receptor are prepared.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Competitive Binding: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the same receptor as this compound) and varying concentrations of the unlabeled this compound enantiomer (S-(+)- or R-(-)-).

-

Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether an enantiomer acts as an agonist, antagonist, or inverse agonist at its target receptor and to quantify its potency and efficacy.

Protocol:

-

Cell Culture: Cells expressing the receptor of interest are cultured under appropriate conditions.

-

Agonist Assay: The cells are treated with increasing concentrations of the this compound enantiomer, and a specific cellular response (e.g., production of a second messenger like cAMP, calcium mobilization, or activation of a reporter gene) is measured.

-

Antagonist Assay: The cells are pre-incubated with increasing concentrations of the this compound enantiomer before being stimulated with a known agonist for the receptor. The ability of the enantiomer to inhibit the agonist-induced response is measured.

-

Data Analysis: For agonist activity, the data are fitted to a sigmoidal dose-response curve to determine the effective concentration that produces 50% of the maximal response (EC50) and the maximum response (Emax). For antagonist activity, the inhibitory concentration that reduces the agonist response by 50% (IC50) is determined.

Quantitative Data on this compound Enantiomers

As of the latest available information, detailed and publicly accessible quantitative data comparing the pharmacological profiles of S-(+)-Proxazole and R-(-)-Proxazole are not available. The seminal 1971 study by De Feo et al. likely contains this information, but its inaccessibility and the lack of modern follow-up studies prevent the compilation of a comparative data table.[1]

Table 1: Comparative Pharmacological Data of this compound Enantiomers

| Parameter | S-(+)-Proxazole | R-(-)-Proxazole | Reference |

| Receptor Binding Affinity (Ki) | |||

| Target Receptor 1 | Data not available | Data not available | |

| Target Receptor 2 | Data not available | Data not available | |

| Functional Activity | |||

| EC50 (Target 1) | Data not available | Data not available | |

| Emax (Target 1) | Data not available | Data not available | |

| IC50 (Target 1) | Data not available | Data not available |

Signaling Pathways

The precise molecular targets and signaling pathways through which the individual enantiomers of this compound exert their effects have not been elucidated in the available literature. Given its classification as an analgesic and anti-inflammatory agent for gastrointestinal disorders, potential targets could include receptors and enzymes involved in pain and inflammation signaling in the gut.

Conclusion

While it is established that this compound exhibits stereoselective pharmacology, a detailed, quantitative understanding of the individual contributions of the S-(+)- and R-(-)-enantiomers to the overall therapeutic effect remains elusive due to the lack of accessible, modern research. The foundational study from 1971 indicates that such differences exist, but without access to its data, a comprehensive pharmacological profile cannot be constructed.[1] Future research, employing the standardized experimental protocols outlined in this guide, is necessary to fully characterize the receptor binding affinities, functional activities, and signaling pathways of the this compound enantiomers. Such studies would be invaluable for drug development professionals seeking to optimize the therapeutic index of this compound, potentially through the development of a single-enantiomer formulation.

References

Proxazole: A Technical Whitepaper on its Papaverine-Like Spasmolytic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Smooth muscle spasm is a key pathophysiological component of various disorders affecting the gastrointestinal, respiratory, and vascular systems. Spasmolytic agents, which promote smooth muscle relaxation, are therefore of significant therapeutic interest. Proxazole, a 1,2,4-oxadiazole derivative, has been classified as a spasmolytic agent with a mechanism of action akin to papaverine.[1] Papaverine, a non-specific phosphodiesterase (PDE) inhibitor, exerts its effects by increasing intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to a cascade of events that culminate in smooth muscle relaxation.[2][3]

This whitepaper aims to provide a comprehensive technical overview for researchers interested in the pharmacology of this compound. It details the presumed mechanism of action based on its "papaverine-like" nature, provides standardized experimental protocols for its pharmacological characterization, and uses visualizations to clarify complex biological pathways and experimental designs.

Chemical Structure

This compound:

-

IUPAC Name: N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine[4]

-

Molecular Formula: C₁₇H₂₅N₃O

-

Molecular Weight: 287.4 g/mol

Papaverine:

-

IUPAC Name: 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline

-

Molecular Formula: C₂₀H₂₁NO₄

-

Molecular Weight: 339.4 g/mol

Presumed Mechanism of Action: A Papaverine-Like Profile

Given the characterization of this compound as a papaverine-like spasmolytic, its primary mechanism of action is hypothesized to be the inhibition of phosphodiesterase (PDE) enzymes.

The Role of Phosphodiesterases in Smooth Muscle Tone

Phosphodiesterases are a family of enzymes that hydrolyze the cyclic nucleotides cAMP and cGMP, terminating their signaling roles. In smooth muscle cells, an elevation in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate several downstream targets, resulting in:

-

A decrease in intracellular calcium concentrations ([Ca²⁺]i) through the inhibition of Ca²⁺ influx and enhancement of Ca²⁺ sequestration into the sarcoplasmic reticulum.

-

A decrease in the sensitivity of the contractile apparatus to Ca²⁺.

The net effect of these events is the relaxation of smooth muscle tissue.

Hypothesized Mechanism of this compound

By inhibiting PDE activity, this compound is presumed to increase the intracellular levels of cAMP and cGMP, thereby mimicking the spasmolytic effects of papaverine. The oxadiazole core of this compound is a heterocyclic moiety found in various compounds with demonstrated PDE inhibitory activity, lending credence to this hypothesis.

Signaling Pathway of Papaverine-Like Spasmolysis

The following diagram illustrates the signaling pathway through which a papaverine-like compound such as this compound is presumed to induce smooth muscle relaxation.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data regarding the spasmolytic potency (e.g., EC₅₀ values) or the phosphodiesterase inhibitory activity (e.g., IC₅₀ values) of this compound. The following tables are provided as a template for researchers to populate with experimental data. For comparative purposes, some reported data for papaverine are included.

Table 1: Spasmolytic Activity

| Compound | Tissue | Agonist | EC₅₀ (µM) | Efficacy (% Relaxation) |

| This compound | e.g., Guinea Pig Ileum | e.g., Acetylcholine | Data not available | Data not available |

| Papaverine | e.g., Rat Aorta | e.g., Epinephrine | ~180 | ~100% |

Table 2: Phosphodiesterase Inhibition

| Compound | PDE Isoform | IC₅₀ (µM) |

| This compound | e.g., PDE4, PDE5 | Data not available |

| Papaverine | PDE10A | 0.019 |

Experimental Protocols

To facilitate the investigation of this compound's spasmolytic properties, the following detailed protocols for key experiments are provided.

In Vitro Smooth Muscle Relaxation Assay (Isolated Organ Bath)

This protocol describes the methodology to assess the spasmolytic activity of a test compound on isolated smooth muscle preparations.

Objective: To determine the concentration-response relationship of this compound in relaxing pre-contracted smooth muscle tissue.

Materials:

-

Isolated tissue (e.g., guinea pig ileum, rat aorta)

-

Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂

-

Isolated organ bath system with isometric force transducers

-

Data acquisition system

-

Contractile agonist (e.g., acetylcholine, histamine, phenylephrine)

-

This compound

-

Papaverine (as a positive control)

-

Dimethyl sulfoxide (DMSO) as a vehicle

Procedure:

-

Tissue Preparation: Euthanize the animal according to institutionally approved ethical guidelines. Dissect the desired smooth muscle tissue and place it in cold, aerated physiological salt solution. Prepare tissue segments of appropriate size (e.g., 2-3 cm for ileum, 2-3 mm rings for aorta).

-

Mounting: Suspend the tissue segments in the organ baths containing aerated physiological salt solution at 37°C. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram for guinea pig ileum). During this period, wash the tissues with fresh physiological salt solution every 15-20 minutes.

-

Viability Test: Contract the tissues with a high concentration of potassium chloride (e.g., 80 mM) to ensure tissue viability. Wash the tissues and allow them to return to baseline.

-

Contraction: Induce a submaximal, sustained contraction using a specific agonist (e.g., 1 µM acetylcholine for guinea pig ileum).

-

Cumulative Addition of Test Compound: Once a stable contraction plateau is reached, add this compound in a cumulative manner (i.e., increasing concentrations without washing out the previous concentration). Record the relaxation at each concentration.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve. Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general method to determine the inhibitory effect of this compound on PDE activity.

Objective: To quantify the inhibitory potency of this compound on specific PDE isoforms.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE4, PDE5)

-

cAMP or cGMP as substrate

-

Assay buffer

-

This compound

-

Papaverine or a known selective PDE inhibitor (as a positive control)

-

DMSO (as a vehicle)

-

Detection reagents (e.g., fluorescent or luminescent-based)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound and the positive control in DMSO. Prepare the PDE enzyme and substrate solutions in the assay buffer.

-

Assay Reaction: In a microplate, add the assay buffer, the PDE enzyme, and the test compound (this compound or control).

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation: Add the substrate (cAMP or cGMP) to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.

-

Measurement: Read the signal (e.g., fluorescence or luminescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate an inhibition curve. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the PDE enzyme activity).

Conclusion

This compound presents an interesting candidate for further investigation as a spasmolytic agent. Its characterization as "papaverine-like" strongly suggests a mechanism of action involving the inhibition of phosphodiesterases, a well-validated target for smooth muscle relaxation. Although there is a notable absence of publicly available quantitative data on this compound's potency, the experimental protocols detailed in this whitepaper provide a clear roadmap for researchers to undertake a thorough pharmacological evaluation. The elucidation of its specific PDE isoform selectivity and its efficacy in various smooth muscle preparations will be crucial in determining its therapeutic potential and advancing its development as a novel spasmolytic drug. The provided visualizations of the signaling pathways and experimental workflows are intended to serve as valuable tools in this endeavor.

References

Investigating the Analgesic Properties of Proxazole: A Technical Guide

Disclaimer: Publicly available scientific literature on the specific analgesic properties and mechanism of action of Proxazole is limited. This guide synthesizes the available information and provides a framework for its investigation based on its classification as a smooth muscle relaxant and its use in functional gastrointestinal disorders. The experimental protocols and signaling pathways described are based on established methodologies for evaluating visceral analgesics and should be considered illustrative.

Introduction

This compound is a compound identified as an analgesic and anti-inflammatory agent, primarily indicated for functional gastrointestinal disorders.[1] Its chemical structure features a 1,2,4-oxadiazole core. While detailed mechanistic studies on its analgesic properties are not extensively documented in publicly accessible literature, its therapeutic application suggests a primary role in alleviating visceral pain, likely through modulation of smooth muscle contractility. This technical guide provides a comprehensive overview of the potential analgesic properties of this compound, detailing its chemical characteristics, hypothesized mechanism of action, and methodologies for its preclinical and clinical investigation.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (RS)-N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine | [1] |

| Molecular Formula | C17H25N3O | [1] |

| Molar Mass | 287.407 g·mol−1 | [1] |

| CAS Number | 5696-09-3 | [1] |

| ATC Code | A03AX07 (Other drugs for functional gastrointestinal disorders) |

Hypothesized Mechanism of Action and Signaling Pathways

Given its use in functional gastrointestinal disorders, the analgesic effect of this compound is likely linked to its properties as a smooth muscle relaxant. Visceral pain is often associated with distension and abnormal contractility of hollow organs. By promoting smooth muscle relaxation, this compound may reduce the mechanical stimuli that activate nociceptors in the gut wall.

The precise molecular targets of this compound are not well-elucidated. However, many smooth muscle relaxants act by modulating intracellular calcium levels or through cyclic nucleotide signaling pathways. A plausible hypothesized signaling pathway for this compound's action on visceral smooth muscle is depicted below.

References

Proxazole's Potential Effects on Intracellular Calcium Signaling: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the potential mechanisms by which Proxazole may influence intracellular calcium signaling. It is important to note that as of the date of this publication, direct experimental evidence detailing the specific effects of this compound on calcium signaling pathways is not available in the public scientific literature. The information presented herein is extrapolated from the known pharmacological actions of its structural class (1,2,4-oxadiazole derivatives) and its functional class (papaverine-like spasmolytics). The quantitative data and experimental protocols are representative examples from studies on related compounds and should be considered hypothetical in the context of this compound.

Introduction

This compound, also known as Propoxaline, is identified as an anti-inflammatory and analgesic agent with spasmolytic properties similar to papaverine.[1] Its chemical structure, N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine, features a 1,2,4-oxadiazole heterocyclic ring. This structural characteristic, combined with its functional classification, suggests potential interactions with intracellular calcium signaling pathways, which are fundamental to processes such as smooth muscle contraction, inflammation, and neurotransmission.

This technical guide explores the hypothetical mechanisms of action of this compound on intracellular calcium, drawing parallels from existing research on 1,2,4-oxadiazole-containing compounds and papaverine-like drugs.

Hypothetical Mechanisms of Action

Based on its chemical structure and pharmacological profile, this compound may modulate intracellular calcium signaling through two primary, and potentially interconnected, pathways:

-

Modulation of Store-Operated Calcium Entry (SOCE): The presence of the 1,2,4-oxadiazole ring is significant, as derivatives of this heterocycle have been identified as modulators of store-operated calcium entry (SOCE).[1][2] SOCE is a critical mechanism for replenishing intracellular calcium stores and sustaining calcium signaling.

-

Papaverine-like Spasmolytic Activity: As a papaverine-like agent, this compound may share mechanistic similarities with papaverine, which is known to be a phosphodiesterase (PDE) inhibitor and a direct blocker of calcium channels.[3][4]

Modulation of Store-Operated Calcium Entry (SOCE)

Recent studies have demonstrated that pyrazole derivatives bearing a 1,2,4-oxadiazole ring can act as potent modulators of SOCE. Some of these compounds have been shown to inhibit SOCE with IC50 values in the low micromolar range.

Papaverine-like Spasmolytic Effects

The spasmolytic action of papaverine is primarily attributed to its ability to relax smooth muscle. This is achieved through a multi-faceted mechanism that ultimately leads to a decrease in intracellular calcium concentration. Papaverine acts as a non-specific inhibitor of phosphodiesterases (PDEs), leading to an accumulation of cyclic AMP (cAMP) and cyclic GMP (cGMP). These cyclic nucleotides activate protein kinases that phosphorylate various targets, resulting in the sequestration of intracellular calcium and the inhibition of calcium influx, leading to smooth muscle relaxation. Additionally, papaverine has been shown to directly inhibit calcium influx through voltage-gated calcium channels.

Quantitative Data on Structurally and Functionally Related Compounds

The following table summarizes quantitative data for compounds that are either structurally related to this compound (containing a 1,2,4-oxadiazole ring) or functionally related (papaverine). This data provides a potential range of activity that could be expected from this compound.

| Compound Class | Compound Example | Assay | Target | Activity (IC₅₀/EC₅₀) | Reference |

| 1,2,4-Oxadiazole Derivatives | Compound 22 (pyrazole-oxadiazole) | SOCE Inhibition | Orai1/STIM1 | 3.1 µM | |

| Compound 8b (oxadiazol-5-one) | L-type Ca²⁺ Channel Blockade | Caᵥ1.2 | More potent than diltiazem | ||

| Compound 11 (1,3,4-oxadiazole) | T-type Ca²⁺ Channel Inhibition | Caᵥ3.x | Strong inhibition at 1 µM | ||

| Papaverine-like Spasmolytics | Papaverine | PDE Inhibition | Various PDEs | ~1-100 µM (non-specific) | |

| Papaverine | K⁺-induced Ca²⁺ Influx Inhibition | Voltage-gated Ca²⁺ channels | Dose-dependent inhibition |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the effects of this compound on intracellular calcium signaling.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol is adapted from studies on 1,2,4-oxadiazole-bearing pyrazoles.

Objective: To determine the inhibitory or stimulatory effect of this compound on SOCE.

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.

Materials:

-

HEK293 cells

-

Fura-2 AM (calcium indicator dye)

-

Thapsigargin or t-butylhydroquinone (tBhQ) (SERCA inhibitors to deplete intracellular stores)

-

This compound solution at various concentrations

-

Calcium-free buffer

-

Calcium-containing buffer

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Culture HEK293 cells to an appropriate confluency on glass coverslips or in a 96-well plate.

-

Dye Loading: Incubate the cells with Fura-2 AM in a suitable buffer for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells with a calcium-free buffer to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) in the calcium-free buffer.

-

Compound Incubation: Add this compound at the desired concentrations to the cells and incubate for a specified period.

-

Store Depletion: Add a SERCA inhibitor (e.g., 50 µM tBhQ) to deplete the endoplasmic reticulum calcium stores. Continue to measure the fluorescence ratio.

-

Calcium Re-addition: After store depletion, add a calcium-containing buffer to the cells to initiate SOCE.

-

Data Acquisition: Record the change in the Fura-2 fluorescence ratio over time. The peak increase in the ratio after calcium re-addition represents SOCE.

-

Data Analysis: Compare the SOCE in this compound-treated cells to vehicle-treated control cells to determine the percentage of inhibition or stimulation. Calculate the IC₅₀ or EC₅₀ value.

Electrophysiological Measurement of Calcium Currents

This protocol is a general approach for assessing the direct effects of a compound on voltage-gated calcium channels.

Objective: To determine if this compound directly blocks or modulates voltage-gated calcium channels.

Preparation: Acutely dissociated smooth muscle cells or a suitable cell line expressing the calcium channel of interest (e.g., L-type).

Materials:

-

Patch-clamp rig (amplifier, micromanipulators, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular (pipette) solution containing a calcium chelator

-

Extracellular solution containing a charge carrier (e.g., Ba²⁺) to enhance the current

-

This compound solution at various concentrations

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the desired cells.

-

Pipette Fabrication: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.

-

Seal Formation: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached configuration).

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell patch-clamp configuration.

-

Current Recording: Apply a voltage-clamp protocol to elicit calcium channel currents. A typical protocol involves holding the membrane potential at a negative value (e.g., -80 mV) and then depolarizing to various test potentials (e.g., -40 to +60 mV).

-

Compound Application: Perfuse the cell with the extracellular solution containing this compound at different concentrations.

-

Data Acquisition: Record the calcium channel currents before, during, and after the application of this compound.

-

Data Analysis: Measure the peak current amplitude at each test potential. Construct a current-voltage (I-V) relationship. Determine the dose-dependent inhibition of the calcium current by this compound and calculate the IC₅₀ value.

Conclusion

While direct experimental data on the effects of this compound on intracellular calcium signaling is currently lacking, its chemical structure and pharmacological classification provide a strong basis for hypothesizing its mechanisms of action. As a 1,2,4-oxadiazole derivative, this compound may modulate store-operated calcium entry. As a papaverine-like spasmolytic, it could inhibit phosphodiesterases and/or directly block voltage-gated calcium channels. Both of these proposed mechanisms would lead to a decrease in intracellular calcium levels, consistent with its known anti-inflammatory and smooth muscle relaxant properties. Further experimental investigation using the protocols outlined in this guide is necessary to confirm these hypotheses and to fully elucidate the role of this compound in the complex regulation of intracellular calcium signaling.

References

- 1. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

- 4. Papaverine Prevents Vasospasm by Regulation of Myosin Light Chain Phosphorylation and Actin Polymerization in Human Saphenous Vein | PLOS One [journals.plos.org]

In-depth Analysis of Proxazole's Off-Target Ion Channel Effects Not Publicly Available

Despite a comprehensive search of scientific literature and pharmacology databases, no specific public data exists detailing the off-target effects of the analgesic and anti-inflammatory drug Proxazole on ion channels. Consequently, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathways, as requested, is not possible at this time.

This compound, also known as Propoxaline, is recognized as a spasmolytic and anti-inflammatory agent used for functional gastrointestinal disorders. While its primary pharmacological profile is established, its potential interactions with ion channels—a critical component of safety pharmacology for any drug candidate—are not documented in publicly accessible research.

Ion channels are crucial for a wide range of physiological processes, and unintended interactions (off-target effects) can lead to significant adverse effects, particularly cardiac arrhythmias often associated with blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Standard drug development pipelines now routinely include comprehensive ion channel screening to identify such liabilities early.

Searches for safety pharmacology data, electrophysiology studies, or specific ion channel assays (including hERG assays) involving this compound did not yield any results containing the necessary quantitative data (e.g., IC50 or EC50 values), detailed experimental methodologies, or exploration of downstream signaling consequences. While the broader class of "azole" compounds has been noted in research for potential ion channel interactions, this cannot be extrapolated to this compound without specific experimental evidence.

For researchers, scientists, and drug development professionals, this information gap highlights an uncharacterized aspect of this compound's pharmacological profile. Any future research into this compound would benefit from a standard safety pharmacology assessment, including a panel of key cardiac and neuronal ion channels.

General Experimental Approaches for Future Investigation

Should such studies be undertaken, they would likely involve the following established methodologies:

High-Throughput Screening (HTS)

Initial screening is often performed using fluorescence-based assays that can rapidly assess the effect of a compound on ion channel activity by measuring changes in membrane potential or ion flux in a multi-well plate format.

Automated Patch-Clamp Electrophysiology

For more detailed and direct measurement of ion channel function, automated patch-clamp systems are the gold standard. These platforms allow for the recording of ionic currents from cells expressing a specific ion channel of interest, providing precise quantitative data on a compound's potency and mechanism of action (e.g., channel block, activation).

The typical workflow for such an investigation is outlined below.

Caption: Standard workflow for assessing off-target ion channel effects.

Signaling Pathway Analysis

If significant off-target effects are identified, further studies would be required to understand the downstream consequences. For example, modulation of calcium channels could impact intracellular calcium levels, affecting numerous signaling cascades. A hypothetical pathway analysis might explore these connections.

The Impact of Proxazole on Renal Function: A Technical Guide for Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proxazole, a compound with therapeutic potential, requires a thorough assessment of its safety profile, particularly concerning renal function. This technical guide outlines a comprehensive preclinical strategy for evaluating the potential nephrotoxic effects of this compound in experimental models. While clinical data in patients with chronic renal failure showed no improvement in renal function with this compound administration, a detailed investigation in preclinical models is crucial to identify any potential for renal injury, understand the underlying mechanisms, and establish a safety margin before further clinical development.[1] This document provides a framework for such an investigation, detailing experimental protocols, data presentation strategies, and potential signaling pathways for examination.

Introduction to Drug-Induced Nephrotoxicity

The kidneys are highly susceptible to drug-induced injury due to their role in filtering blood, concentrating toxicants, and metabolizing compounds.[2] Drug-induced nephrotoxicity can manifest as acute kidney injury (AKI), chronic kidney disease (CKD), or subtle tubular dysfunction.[3][4] The proximal tubule is a primary site of drug toxicity due to its high metabolic activity and expression of various transporters that can mediate the uptake and accumulation of xenobiotics.[3] Therefore, a preclinical evaluation of a new chemical entity like this compound must include a robust assessment of its potential to cause renal damage.

Recommended Experimental Models for Assessing this compound's Renal Impact

The selection of appropriate animal models is critical for obtaining clinically relevant data. Both in vivo and in vitro models should be employed to gain a comprehensive understanding of this compound's effects on the kidney.

In Vivo Models

Rodent models, particularly rats and mice, are the most commonly used for preclinical nephrotoxicity studies due to their well-characterized physiology and the availability of various strains.

-

Acute High-Dose Studies: To assess the potential for acute kidney injury, a single high dose or short-term repeated high doses of this compound should be administered.

-

Sub-chronic and Chronic Studies: To evaluate the potential for chronic kidney disease, this compound should be administered at multiple dose levels for extended periods (e.g., 28 or 90 days).

Several established models of kidney disease can also be utilized to investigate if this compound exacerbates pre-existing renal conditions:

-

Cisplatin-Induced AKI Model: To assess if this compound potentiates nephrotoxic injury.

-

5/6 Nephrectomy Model of CKD: To determine the impact of this compound on the progression of chronic kidney disease.

In Vitro Models

In vitro models offer a platform to investigate direct cellular effects and mechanisms of toxicity, reducing the reliance on animal studies.

-

Primary Proximal Tubule Cells: Cultures of primary proximal tubule cells from human, rat, or mouse kidneys provide a highly relevant system for studying drug transport and cytotoxicity.

-

Kidney-on-a-Chip Models: Microfluidic devices that mimic the structure and function of the nephron can provide more predictive data on drug handling and toxicity.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and reliability of the findings.

In Vivo Study Protocol

-

Animal Model: Male and female Wistar rats (8-10 weeks old).

-

Groups:

-

Vehicle Control (e.g., saline or appropriate vehicle).

-

This compound Low Dose.

-

This compound Mid Dose.

-

This compound High Dose.

-

Positive Control (e.g., Gentamicin 80 mg/kg/day for 7 days for acute studies; Cisplatin 20 mg/kg single dose for acute injury models).

-

-

Administration: Oral gavage or intravenous injection, depending on the intended clinical route.

-

Duration: Acute (7 days), Sub-chronic (28 days), or Chronic (90 days).

-

Sample Collection:

-

Blood: Collected at baseline and termination for serum creatinine and Blood Urea Nitrogen (BUN) analysis.

-

Urine: Collected over 24 hours at baseline and termination for urinalysis (e.g., volume, protein, glucose, kidney injury biomarkers).

-

Kidney Tissue: Collected at termination for histopathology and molecular analysis.

-

In Vitro Study Protocol

-

Cell Model: Primary rat renal proximal tubule epithelial cells.

-

Treatment: Cells are exposed to increasing concentrations of this compound for 24, 48, and 72 hours.

-

Assays:

-

Cytotoxicity: Measured by LDH release or MTT assay.

-

Oxidative Stress: Assessed by measuring reactive oxygen species (ROS) production (e.g., using DCFH-DA) and antioxidant enzyme activity (e.g., SOD, Catalase).

-

Apoptosis: Evaluated by caspase-3/7 activity assay or TUNEL staining.

-

Transporter Interaction: Investigated using specific substrates and inhibitors for key renal transporters like OAT1, OAT3, OCT2, MATE1.

-

Data Presentation: Quantitative Summary Tables

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Serum Renal Function Markers in Rats Treated with this compound (28-Day Study)

| Group | Dose (mg/kg/day) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |

| Vehicle Control | 0 | Mean ± SD | Mean ± SD |

| This compound Low Dose | X | Mean ± SD | Mean ± SD |

| This compound Mid Dose | Y | Mean ± SD | Mean ± SD |

| This compound High Dose | Z | Mean ± SD | Mean ± SD |

| Positive Control (Gentamicin) | 80 | Mean ± SD | Mean ± SD |

Table 2: Urinary Biomarkers of Kidney Injury in Rats Treated with this compound (28-Day Study)

| Group | Dose (mg/kg/day) | Urine Volume (mL/24h) | Total Protein (mg/24h) | KIM-1 (ng/mL) | Clusterin (ng/mL) |

| Vehicle Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| This compound Low Dose | X | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| This compound Mid Dose | Y | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| This compound High Dose | Z | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Positive Control (Gentamicin) | 80 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Table 3: In Vitro Cytotoxicity of this compound in Primary Rat Proximal Tubule Cells

| This compound Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |

| 0 (Control) | 100 ± SD | 0 ± SD |

| 1 | Mean ± SD | Mean ± SD |

| 10 | Mean ± SD | Mean ± SD |

| 100 | Mean ± SD | Mean ± SD |

| 1000 | Mean ± SD | Mean ± SD |

Visualization of Key Pathways and Workflows

Visual diagrams are crucial for understanding complex biological processes and experimental designs.

Potential Signaling Pathway of this compound-Induced Nephrotoxicity

A potential mechanism of drug-induced nephrotoxicity involves the induction of oxidative stress.

Caption: Potential mechanism of this compound-induced renal injury via oxidative stress.

Experimental Workflow for In Vivo Nephrotoxicity Assessment

A structured workflow ensures all necessary steps are followed for a comprehensive in vivo study.

Caption: Workflow for the in vivo assessment of this compound's renal effects.

Logical Relationship for Go/No-Go Decision in Drug Development

A decision tree can guide the progression of this compound based on preclinical renal safety data.

Caption: Decision-making framework based on preclinical renal safety findings.

Conclusion

A thorough and systematic evaluation of this compound's impact on renal function is paramount for its safe development as a therapeutic agent. The experimental framework outlined in this guide, incorporating both in vivo and in vitro models, detailed protocols, and clear data presentation, will enable a comprehensive risk assessment. Understanding the potential for nephrotoxicity and its underlying mechanisms will inform crucial go/no-go decisions in the drug development pipeline and ensure patient safety in future clinical trials.

References

- 1. The effects of this compound on renal function in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug toxicity in the proximal tubule: new models, methods and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Framework for Determining Proxazole's Phosphodiesterase Isoform Specificity

Audience: Researchers, Scientists, and Drug Development Professionals.

This technical guide outlines the essential background, experimental frameworks, and data interpretation required to assess the substrate specificity of chemical compounds, such as proxazole, for the various isoforms of the phosphodiesterase (PDE) enzyme superfamily. While this compound is primarily recognized as a drug for functional gastrointestinal disorders, its core chemical structure contains an oxazole ring[1]. The oxazole scaffold is a known pharmacophore present in various documented phosphodiesterase inhibitors[2][3]. Therefore, understanding the methodologies to profile such a compound against PDE isoforms is a critical step in exploring its potential broader pharmacological activities.

This document provides a comprehensive overview of PDE families, detailed protocols for determining inhibitory activity and substrate specificity, and a framework for presenting the resulting data.

The Phosphodiesterase Superfamily: Key Regulators of Cellular Signaling

Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that mediate a vast array of physiological processes[4][5]. The intracellular concentrations of these messengers are precisely regulated by the balance between their synthesis by cyclases and their degradation by phosphodiesterases (PDEs).

The PDE superfamily consists of 11 distinct families (PDE1-PDE11), encompassing over 100 different isoforms resulting from multiple genes and alternative splicing. These families are categorized based on their substrate specificity:

-

cAMP-Specific PDEs: PDE4, PDE7, and PDE8 hydrolyze cAMP exclusively.

-

cGMP-Specific PDEs: PDE5, PDE6, and PDE9 show a strong preference for cGMP.

-

Dual-Substrate PDEs: PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cAMP and cGMP.

This diversity in substrate specificity and tissue expression allows for fine-tuned regulation of signaling pathways in different cells and tissues, making PDEs attractive targets for therapeutic intervention in a wide range of diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases.

Quantitative Assessment of PDE Inhibition

To determine the specificity of a compound like this compound, its inhibitory activity must be quantified against a panel of PDE isoforms. The most common metric for this is the half-maximal inhibitory concentration (IC50) , which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions. A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 values of a compound across multiple PDE isoforms, a selectivity profile can be established.

Data Presentation: Selectivity Profile of Representative PDE Inhibitors

While specific data for this compound is not publicly available, the table below illustrates how a selectivity profile is typically presented, using examples of known PDE inhibitors, some of which feature an oxazole or related heterocyclic scaffold.

| Compound | Target PDE | IC50 (nM) | Selectivity Profile & Notes |

| Roflumilast | PDE4B | 0.84 | A highly selective PDE4 inhibitor approved for COPD. Shows significantly higher IC50 values for other PDE families. |

| PDE4D | 0.68 | ||

| Compound 38 (Oxazole-based) | PDE4 | 1,400 | An example of an oxazole-based derivative with micromolar potency against PDE4. |

| Compound 31 (Benzoxaborole) | PDE4B | 0.42 | Demonstrates outstanding potency and selectivity for the PDE4B isoform. |

| Zardaverine | PDE4D | 390 | A dual inhibitor with activity against both PDE3 and PDE4. |

| Compound 14·3HCl | PDE10A2 | 2.8 | A highly potent and selective PDE10 inhibitor, with over 3500-fold selectivity against other PDE subtypes. |

This table is for illustrative purposes to demonstrate data structure.

Experimental Protocols for Determining PDE Specificity

A variety of robust assays are available to measure PDE activity and inhibition. The choice of method often depends on the required throughput, sensitivity, and available equipment. Below are detailed protocols for two common and powerful approaches.

Method 1: Two-Step Radioassay

This classic method directly measures the enzymatic hydrolysis of a radiolabeled cyclic nucleotide substrate ([³H]-cAMP or [³H]-cGMP). It is highly sensitive and considered a gold standard for accuracy.

Experimental Protocol:

-

Reaction Incubation:

-

Prepare a reaction mixture in microcentrifuge tubes containing a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4), MgCl₂, the purified recombinant PDE isoform of interest, and varying concentrations of the test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

For control reactions, include a positive control (PDE enzyme without inhibitor) and a negative/blank control (no PDE enzyme).

-

Initiate the reaction by adding a substrate solution containing a known concentration of [³H]-cAMP or [³H]-cGMP.

-

Incubate the mixture at 30°C for a fixed time (e.g., 10 minutes), ensuring the reaction proceeds within the linear range.

-

-

Reaction Termination:

-

Stop the enzymatic reaction by boiling the samples at 100°C for 2 minutes to denature the PDE enzyme.

-

Cool the samples on ice for at least 15 minutes.

-

-

Product Conversion:

-

Add snake venom 5'-nucleotidase (e.g., from Crotalus atrox) to each sample. This enzyme converts the radiolabeled product ([³H]-AMP or [³H]-GMP) into its corresponding nucleoside ([³H]-adenosine or [³H]-guanosine). The unreacted substrate is not affected.

-

-

Separation of Product and Substrate:

-

Prepare a slurry of an ion-exchange resin (e.g., Dowex).

-

Add the resin to the samples. The charged, unhydrolyzed [³H]-cAMP/cGMP will bind to the resin, while the neutral [³H]-adenosine/guanosine product will remain in the supernatant.

-

Centrifuge the samples to pellet the resin.

-

-

Quantification:

-

Transfer an aliquot of the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter. The counts are directly proportional to the amount of hydrolyzed substrate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Method 2: Luminescence-Based Assay (PDE-Glo™ Assay)

This method offers a high-throughput, non-radioactive alternative for measuring PDE activity. It relies on a series of coupled enzymatic reactions that ultimately produce a light signal proportional to the remaining cAMP or cGMP.

Experimental Protocol:

-

PDE Reaction:

-

In a multi-well plate (e.g., 384-well), add the purified PDE isoform, the test inhibitor (this compound) at various concentrations, and the cyclic nucleotide substrate (cAMP or cGMP).

-

Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow the PDE to hydrolyze the substrate.

-

-

Termination and Nucleotide Conversion:

-

Add a "Termination Reagent" containing a non-specific PDE inhibitor to stop the reaction.

-

Simultaneously, add a "Detection Reagent" containing a proprietary nucleotidase that converts the remaining (unhydrolyzed) cAMP/cGMP into AMP/GMP.

-

-

ATP Generation and Luminescence:

-

Add a "Kinase-Glo® Reagent". This contains an enzyme that converts the newly formed AMP/GMP into ATP.

-

The amount of ATP produced is directly proportional to the amount of cAMP/cGMP that was not hydrolyzed by the target PDE.

-

The Kinase-Glo® reagent also contains luciferase and luciferin. The luciferase enzyme uses the generated ATP to produce a stable luminescent signal.

-

-

Signal Detection:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Interpretation:

-

A high luminescent signal corresponds to a large amount of remaining cyclic nucleotide, indicating strong inhibition of the PDE enzyme.

-

A low signal indicates high PDE activity (low inhibition).

-

Calculate the percent inhibition at each inhibitor concentration and plot the data to determine the IC50 value.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair [mdpi.com]

The Interaction of Proxazole with Cytochrome P450 Enzymes: A Review of Currently Available Data

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract